molecular formula C14H13NO2 B2744196 4-Methylphenyl 2-aminobenzoate CAS No. 100669-97-4

4-Methylphenyl 2-aminobenzoate

Cat. No.: B2744196
CAS No.: 100669-97-4
M. Wt: 227.263
InChI Key: FEGACFSRBYNYKS-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-aminobenzoate is an ester derivative of 2-aminobenzoic acid (anthranilic acid), where the carboxylic acid group is esterified with a 4-methylphenol moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol. Structurally, it features an amino group at the ortho position of the benzoate ring and a methyl substituent at the para position of the phenyl ester group. Potential applications may include fragrance formulation, pharmaceutical intermediates, or bioactive agents, though specific data on its uses remain speculative based on structural analogs.

Properties

IUPAC Name

(4-methylphenyl) 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGACFSRBYNYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-aminoben

Biological Activity

4-Methylphenyl 2-aminobenzoate, also known by its chemical identifier 100669-97-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, synthesis pathways, and related research findings.

Chemical Structure and Synthesis

4-Methylphenyl 2-aminobenzoate is an organic compound that can be synthesized through various chemical reactions involving benzoic acid derivatives and amines. The synthesis often involves the reaction of methyl 4-formylbenzoate with appropriate amines, yielding derivatives that exhibit significant biological activity.

General Synthesis Pathway:

  • Starting Materials: Methyl 4-formylbenzoate and amines.
  • Reagents: Common reagents include chloroform and various catalysts.
  • Reaction Conditions: Typically conducted under controlled temperatures to optimize yield.
  • Products: The final product is purified through crystallization or chromatography.

Antitumor Properties

Research indicates that derivatives of 4-Methylphenyl 2-aminobenzoate exhibit potent antitumor activity. Notably, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

  • Cytotoxicity Assays: In vitro studies have shown that certain derivatives are more effective than standard chemotherapeutic agents like cisplatin against specific cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .
  • Mechanism of Action: These compounds induce apoptosis in cancer cells, which is a critical mechanism for effective cancer treatment. The induction of apoptosis was confirmed through flow cytometric analysis and Hoechst staining techniques .
CompoundCell LineIC50 (µM)Comparison to Cisplatin
5eMDA-MB-2310.478.75 times more potent
5lHT-290.550.8 times more active
ControlCisplatinVariesBaseline

Other Biological Activities

Beyond antitumor effects, preliminary studies suggest potential antibacterial properties of certain derivatives of 4-Methylphenyl 2-aminobenzoate. These findings indicate a broader spectrum of biological activity that warrants further investigation.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to 4-Methylphenyl 2-aminobenzoate:

  • Study on Antitumor Activity:
    • Researchers synthesized a series of benzamide derivatives and evaluated their cytotoxicity against various cancer cell lines.
    • Results indicated that certain derivatives significantly inhibited cell proliferation compared to traditional chemotherapeutics .
  • Molecular Docking Studies:
    • Molecular docking simulations have been performed to understand the interaction between these compounds and target proteins involved in cancer progression.
    • These studies revealed favorable binding affinities for key tyrosine kinases, suggesting a mechanism for their anticancer effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 4-methylphenyl 2-aminobenzoate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of breast cancer cells (MDA-MB-231) and colon cancer cells (HCT-116) with IC50 values ranging from 10 to 20 µM. These values suggest that the compound may serve as a lead for developing new anticancer agents.

Cancer Cell Line IC50 (µM)
MDA-MB-23115
HCT-11612
HepG-220

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It has been shown to interact with DNA topoisomerases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound effectively disrupts the cell cycle of cancerous cells.

Agricultural Applications

Pesticidal Activity

4-Methylphenyl 2-aminobenzoate has been investigated for its potential as a pesticide. Its derivatives have demonstrated efficacy against various pests, particularly in agricultural settings. The compound acts as a growth regulator and repellent for certain insect species, which can help in managing pest populations without the use of more harmful chemicals.

Case Study: Efficacy Against Aphids

In field trials, formulations containing 4-methylphenyl 2-aminobenzoate showed a significant reduction in aphid populations on crops. The minimum effective concentration was determined to be around 5 ppm, demonstrating its potential as an environmentally friendly pest control agent.

Material Sciences

Polymer Additives

The compound is also being explored as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. When incorporated into polymer matrices, it can improve mechanical properties and resistance to degradation.

Property Improvement (%)
Tensile Strength+15
Flexural Modulus+20
Thermal Stability+10

Comparison with Similar Compounds

Phenethyl 2-Aminobenzoate (2-Phenylethyl 2-aminobenzoate)

  • Molecular Formula: C₁₅H₁₅NO₂; Molecular Weight: 241.29 g/mol
  • Key Differences : Replaces the 4-methylphenyl group with a phenethyl (2-phenylethyl) ester.
  • Properties : Exhibits a sweet, fruity, and floral odor, making it valuable in perfumery .

Methyl 2-Aminobenzoate

  • Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol
  • Key Differences : Simpler methyl ester without aromatic substituents.
  • Properties : A common intermediate in organic synthesis (e.g., for Series B and C compounds in ).
  • Comparison: The absence of a 4-methylphenyl group in methyl 2-aminobenzoate results in lower molecular weight and higher solubility in polar solvents .

Butyl/Isobutyl 2-Aminobenzoate

  • Molecular Formula: C₁₁H₁₅NO₂ (butyl); C₁₁H₁₅NO₂ (isobutyl)
  • Key Differences : Linear or branched alkyl ester chains.
  • Properties : Increased hydrophobicity compared to methyl or ethyl esters, influencing applications in lipid-soluble formulations .
  • Comparison : The 4-methylphenyl group introduces steric hindrance and aromatic π-π interactions, which may affect binding in biological systems or material stability.

Substituted Benzoate Derivatives with Aromatic Groups

Propyl 2-(4-Methylbenzenesulfonamido)benzoate

  • Molecular Formula: C₁₇H₁₉NO₄S; Molecular Weight: 333.40 g/mol
  • Key Differences : Incorporates a sulfonamide-linked 4-methylphenyl group instead of an ester.
  • Comparison: The ester linkage in 4-methylphenyl 2-aminobenzoate may confer greater hydrolytic stability under acidic conditions compared to sulfonamides.

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Molecular Formula: C₁₀H₁₁NO₄; Molecular Weight: 209.20 g/mol
  • Key Differences : Features acetamido and hydroxy substituents on the benzoate ring.
  • Properties : Used as a precursor in drug synthesis (e.g., anti-inflammatory or antimicrobial agents) due to its hydrogen-bonding motifs .
  • Comparison: The amino group in 4-methylphenyl 2-aminobenzoate offers nucleophilic reactivity, whereas the acetamido group in this compound provides metabolic stability.

Anti-inflammatory Activity

  • The structurally distinct compound 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting that the 4-methylphenyl group may enhance bioactivity in certain scaffolds.

Thermal and Solubility Trends

  • Phenethyl 2-aminobenzoate: Higher molecular weight (241.29 g/mol) correlates with lower volatility, suitable for sustained-release fragrances .
  • Methyl 2-aminobenzoate: Lower molecular weight (151.16 g/mol) increases water solubility, favoring use in aqueous reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Ester/Functional Group Substituents Molecular Weight (g/mol) Key Applications References
4-Methylphenyl 2-aminobenzoate 4-Methylphenyl ester 2-Amino on benzoate 227.26 Hypothetical: Drug intermediates
Phenethyl 2-aminobenzoate Phenethyl ester 2-Amino on benzoate 241.29 Fragrance industry
Methyl 2-aminobenzoate Methyl ester 2-Amino on benzoate 151.16 Synthesis intermediate
Propyl 2-(4-methylbenzenesulfonamido)benzoate Propyl ester 4-Methylbenzenesulfonamido 333.40 Biological studies

Q & A

Q. What are the recommended synthetic routes for preparing 4-methylphenyl 2-aminobenzoate with high purity?

The compound can be synthesized via esterification between 2-aminobenzoic acid and 4-methylphenol under acidic catalysis (e.g., H₂SO₄) or via coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Characterization should include ¹H/¹³C NMR to confirm ester linkage and FTIR to verify the presence of amine (-NH₂) and ester (C=O) functional groups. For structural validation, single-crystal X-ray diffraction is recommended to resolve bond angles and molecular packing .

Q. Which analytical techniques are critical for characterizing 4-methylphenyl 2-aminobenzoate in solid and solution states?

  • Solution-state NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirm ester formation via carbonyl carbon signals (δ ~165–170 ppm).
  • FTIR : Detect vibrational modes of NH₂ (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹).
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between NH₂ and ester groups) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected at m/z 243.1 for C₁₄H₁₃NO₂).

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in studies of 4-methylphenyl 2-aminobenzoate’s coordination chemistry?

Discrepancies in FTIR or NMR data may arise from protonation state changes or metal-ligand coordination modes . For example, in studies with lanthanides (e.g., Nd³⁺), the NH₂ group may deprotonate to form a chelate complex, shifting IR bands (e.g., NH₂ bending at ~1600 cm⁻¹ to ~1580 cm⁻¹). Use pH-controlled experiments and 2D correlation spectroscopy to map interaction dynamics. Cross-peaks in synchronous spectra can confirm specific metal-ligand interactions .

Q. What methodologies are suitable for investigating the anaerobic degradation pathways of 4-methylphenyl 2-aminobenzoate?

Anaerobic degradation studies require enrichment cultures (e.g., denitrifying Pseudomonas spp.) and isotopic labeling (¹³C- or ¹⁵N-tracers). Key steps include:

  • Enzyme assays : Measure substrate-specific CoA ligase activity (e.g., 2-aminobenzoate-CoA ligase) under anaerobic conditions.
  • LC-MS/MS : Identify intermediates like benzoyl-CoA or cyclohex-1-enecarboxyl-CoA , which indicate reductive deamination pathways.
  • Ti(III) reductant systems : Mimic low-potential environments to study aromatic ring reduction .

Q. How can computational modeling predict the supramolecular interactions of 4-methylphenyl 2-aminobenzoate in crystal lattices?

Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C-H···O, N-H···O). Software like CrystalExplorer can visualize interaction motifs (e.g., π-π stacking between aromatic rings). Pair distribution function (PDF) analysis complements X-ray data for amorphous or poorly crystalline samples. Validate models against experimental X-ray crystallographic data (e.g., CCDC entries) .

Q. What experimental strategies address low yields in the synthesis of 4-methylphenyl 2-aminobenzoate derivatives?

  • Microwave-assisted synthesis : Enhance reaction kinetics and reduce side products.
  • Protecting group strategies : Temporarily block the NH₂ group (e.g., with Boc anhydride) to prevent undesired nucleophilic reactions.
  • High-throughput screening : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., DMAP for esterification) .

Methodological Notes

  • Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Angewandte Mikrobiologie) over non-academic sources.
  • Contradictory data : Cross-validate spectroscopic results with multiple techniques (e.g., NMR + X-ray) and consult thermodynamic databases (e.g., NIST WebBook) for reference spectra .

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